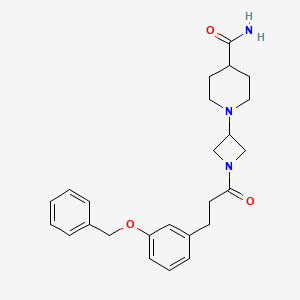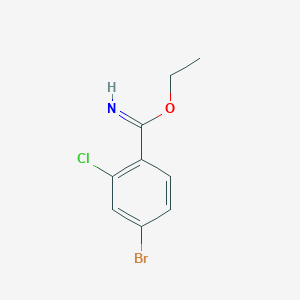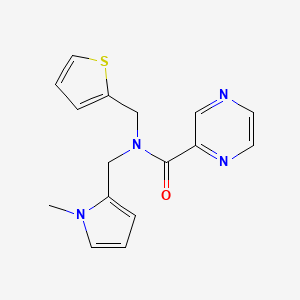![molecular formula C24H21FN2O4 B2724998 methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758702-47-5](/img/structure/B2724998.png)
methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups including an amino group (-NH2), a carboxylate ester group (-COOCH3), a pyran ring, a pyridine ring, and a phenyl ring with a fluorine substituent. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions due to the presence of its functional groups. For example, the amino group could participate in acid-base reactions, the ester group could undergo hydrolysis or condensation reactions, and the ring structures could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it’s likely to have a relatively high molecular weight due to its complex structure, and its solubility would depend on the polarity of its functional groups .Applications De Recherche Scientifique
Aurora Kinase Inhibition
Aurora kinases play a critical role in cell division, and their inhibition has been studied as a potential strategy for cancer therapy. While the specific compound of interest was not directly mentioned, research on structurally related compounds indicates potential applications in cancer treatment through the inhibition of Aurora A kinase, suggesting a pathway for further investigation into related chemical structures for therapeutic uses (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Structural Analysis
The compound falls within a category of molecules that have been synthesized through reactions like Michael addition, demonstrating the chemical versatility and potential for creating various derivatives with potential biological activities. For example, a series of compounds including 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyrans were synthesized, showcasing the structural diversity achievable through such synthetic methods (M. Bakhouch et al., 2015).
Potential Calcium-Channel Antagonist Activity
Compounds structurally related to the one of interest have been identified as potential calcium-channel antagonists. These properties suggest avenues for research into cardiovascular diseases and disorders associated with calcium channel dysfunction (A. Linden et al., 2011).
Exploration of Chemical Space
The versatility of the core structure of this compound enables the exploration of a broad chemical space for the development of new materials with potential applications in various fields of chemistry and medicine. This is exemplified by the synthesis and functionalization of pyridine and fused pyridine derivatives, further indicating the compound’s relevance in the synthesis of novel chemical entities (S. A. Al-Issa, 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4/c1-14-12-18-20(23(28)27(14)13-15-6-4-3-5-7-15)19(16-8-10-17(25)11-9-16)21(22(26)31-18)24(29)30-2/h3-12,19H,13,26H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCQLRPKFOTIAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)F)C(=O)N1CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-Methylthiophen-2-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2724916.png)

![3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2724918.png)

![N-[1-(benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide](/img/structure/B2724921.png)

![[3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2724925.png)
![Benzo[d]thiazol-6-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2724927.png)

![[4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate](/img/structure/B2724932.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2724934.png)



